Di(1H-imidazol-1-yl)methane (CAS 84661-56-3): A Comprehensive Technical Guide for Advanced Research and Development
Di(1H-imidazol-1-yl)methane (CAS 84661-56-3): A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of Di(1H-imidazol-1-yl)methane, a versatile heterocyclic compound pivotal to advancements in coordination chemistry, organic synthesis, and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data, field-proven insights, and detailed methodologies to facilitate its application in cutting-edge research.
Core Chemical Identity and Physicochemical Properties
Di(1H-imidazol-1-yl)methane, also known by its IUPAC name 1-(imidazol-1-ylmethyl)imidazole, is a nitrogen-rich organic molecule with the chemical formula C₇H₈N₄.[1] Its structure features two imidazole rings linked by a central methylene bridge, a configuration that underpins its unique chemical reactivity and utility as a bidentate chelating ligand.[1][2]
| Property | Value | Source |
| CAS Number | 84661-56-3 | [1] |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Melting Point | 168–169°C | [2] |
| Density (Predicted) | 1.24 g/cm³ | [2] |
| Solubility | High solubility in various solvents | [1] |
X-ray crystallographic studies have provided significant insights into the molecule's three-dimensional architecture. The two imidazole rings are planar, a consequence of their aromatic character, while the bridging methylene carbon adopts a tetrahedral geometry.[1] In crystalline derivatives, a dihedral angle of approximately 38.37° is observed between the planes of the two imidazole rings, a conformation that minimizes steric hindrance while maintaining the electronic integrity of each ring.[2] The methylene bridge acts as an electronic insulator, preventing conjugation between the two π-systems of the imidazole rings.[2]
Synthesis of Di(1H-imidazol-1-yl)methane: A Methodological Deep Dive
The synthesis of Di(1H-imidazol-1-yl)methane is most commonly achieved through a condensation reaction between imidazole and a methylene source, such as formaldehyde. This approach is foundational to the preparation of bis-imidazole compounds. While various modifications exist, the following protocol outlines a robust and reproducible one-pot synthesis adapted from methodologies for structurally similar compounds.[3] The causality behind the choice of reagents and conditions lies in the need to facilitate the nucleophilic attack of the imidazole nitrogen on the electrophilic methylene source, followed by a second substitution to form the bridged product.
Experimental Protocol: One-Pot Synthesis
Objective: To synthesize Di(1H-imidazol-1-yl)methane with high purity and yield.
Materials:
-
1H-Imidazole
-
Dimethyl sulfoxide (DMSO) (as both solvent and methylene source)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other 3d-metal salt catalyst
-
Ethyl acetate
-
n-Hexanes
-
Brine solution
-
Deionized water
-
Heavy-wall cylindrical pressure vessel (150 psig rating)
-
Magnetic stir bar and stirrer/hotplate
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 15 mL heavy-wall cylindrical pressure vessel, combine 1H-imidazole (1.0 mmol), a catalytic amount of a 3d-metal salt such as CoCl₂·6H₂O (0.01 mmol), and DMSO (1.0 mL). Add a magnetic stir bar and seal the vessel with a Teflon screw cap.
-
Reaction Execution: Place the sealed vessel on a stirrer/hotplate and heat the reaction mixture to 175°C with continuous stirring for 24 hours. The high temperature and pressure facilitate the reaction where DMSO serves as the methylene source.
-
Product Precipitation: After 24 hours, cool the reaction mixture to room temperature. Pour the DMSO solution into a beaker containing deionized water to precipitate the crude product.
-
Extraction and Workup: Transfer the aqueous suspension to a separatory funnel. Extract the product into ethyl acetate. Wash the organic layer with brine to remove any remaining DMSO and inorganic salts.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Di(1H-imidazol-1-yl)methane. The purity of the product can be assessed by ¹H NMR. For a macroscale synthesis, a round-bottom flask with a reflux condenser can be used, with an extended reaction time to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate and n-hexanes mobile phase.[3]
Caption: Workflow for the one-pot synthesis of Di(1H-imidazol-1-yl)methane.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signatures of Di(1H-imidazol-1-yl)methane is crucial for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct signals for the different proton environments within the molecule. The protons on the imidazole rings typically appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electronic environment of each position.[1]
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Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational modes. Key absorption bands include C-H stretching vibrations from the imidazole rings at approximately 3007 cm⁻¹, alkane C-H stretching from the methylene bridge around 2816 cm⁻¹, and bending vibrations at 1359 cm⁻¹.[1]
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy shows an absorption maximum around 320 nm, which is attributed to π→π* electronic transitions within the imidazole ring systems. This is a characteristic feature of aromatic heterocycles and provides information about the molecule's electronic structure.[1]
Core Applications in Research and Development
The unique structural features of Di(1H-imidazol-1-yl)methane make it a valuable molecule in several scientific domains.
Coordination Chemistry and Catalysis
The primary application of Di(1H-imidazol-1-yl)methane stems from its ability to act as a bidentate chelating ligand. The two nitrogen atoms in the imidazole rings can coordinate with a single metal ion to form a stable six-membered ring complex.[1][3] This chelation enhances the stability of the resulting metal complexes, making them suitable for various applications.
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Catalysis: Metal complexes of Di(1H-imidazol-1-yl)methane are investigated for their catalytic activity in a range of organic transformations. For instance, ruthenium(II) complexes have been explored for their catalytic potential.[2]
-
Materials Science: The ligand is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The flexibility of the methylene bridge allows for the formation of diverse network structures with potential applications in gas storage, separation, and sensing.[2][4]
Caption: Bidentate chelation of a metal ion by Di(1H-imidazol-1-yl)methane.
Drug Development and Biological Activity
The imidazole moiety is a well-established pharmacophore present in numerous approved drugs. Consequently, Di(1H-imidazol-1-yl)methane and its derivatives are of significant interest in drug discovery.
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Antimicrobial Properties: Compounds containing imidazole rings are known to possess antimicrobial activities. Metal complexes of imidazole-based ligands have shown enhanced activity compared to the free ligand against various bacterial strains.[5][6] The proposed mechanism involves the chelation of essential metal ions in microbial enzymes or disruption of cell membrane integrity.
-
Anticancer Activity: Imidazole derivatives have been investigated for their potential as anticancer agents.[7] Metal complexes, particularly those of silver(I) and rhenium(I), with imidazole-based ligands have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer.[8][9] The mechanism of action is thought to involve interaction with DNA or inhibition of key enzymes like topoisomerase.[10] Computational docking studies have been employed to predict the binding of such complexes to biological targets like BCL-2 proteins.[9]
Safety and Handling
While specific toxicity data for Di(1H-imidazol-1-yl)methane is not extensively documented, its chemical nature as an imidazole derivative warrants careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and bases.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Di(1H-imidazol-1-yl)methane is a molecule of considerable scientific interest, with its utility firmly established in coordination chemistry and its potential in medicinal chemistry continuing to be explored. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the development of novel catalysts, functional materials, and therapeutic agents. Future research will likely focus on the synthesis of a wider range of metal complexes and the systematic evaluation of their catalytic and biological properties. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly pave the way for the rational design of new molecules with tailored functions.
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